

Zotizalkib stability in different experimental conditions

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Compound of Interest

Compound Name: Zotizalkib

Cat. No.: B8210113

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Zotizalkib Stability Technical Support Center

This technical support center provides guidance on the stability of **Zotizalkib** in various experimental conditions. The information is intended for researchers, scientists, and drug development professionals. Please note that while comprehensive data on **Zotizalkib**'s stability under all conditions is not publicly available, this guide summarizes known information and provides general protocols for stability assessment.

Frequently Asked Questions (FAQs)

Q1: How should I store **Zotizalkib** powder?

A1: **Zotizalkib** powder should be stored at -20°C for long-term storage (up to 3 years) or at 4°C for short-term storage (up to 2 years).[1][2][3] It is shipped at room temperature and is stable for short periods under these conditions.[1][4]

Q2: What is the recommended way to store **Zotizalkib** in solvent?

A2: For long-term storage, solutions of **Zotizalkib** should be stored at -80°C (up to 6 months).[1][2] For short-term storage, -20°C is suitable for up to 1 month.[1][2][3] It is recommended to aliquot stock solutions to avoid repeated freeze-thaw cycles.[2]

Q3: What solvents can I use to dissolve **Zotizalkib**?

A3: **Zotizalkib** is soluble in DMSO at concentrations up to approximately 62.5 mg/mL.[1] For in vivo studies, various formulations using DMSO, PEG300, Tween-80, saline, and corn oil have been reported.[2]

Q4: Is **Zotizalkib** stable in aqueous solutions?

A4: Specific data on the stability of **Zotizalkib** in aqueous solutions at different pH values is not readily available. It is recommended to prepare fresh aqueous working solutions for in vivo experiments on the day of use.[2] If precipitation or phase separation occurs during preparation, gentle heating and/or sonication can aid dissolution.[2]

Q5: What is the metabolic stability of **Zotizalkib**?

A5: In vitro studies using human liver microsomes have shown that **Zotizalkib** has a half-life (t_{1/2}) of 15.79 minutes and an intrinsic clearance (Cl_{int}) of 51.35 mL/min/kg, suggesting it is a high extraction ratio drug.[5]

Data Summary Tables

Table 1: Recommended Storage Conditions for **Zotizalkib**

Form	Storage Temperature	Duration	Citations
Powder	-20°C	3 years	[1][2][3]
	4°C	2 years	[1][2]
In Solvent	-80°C	6 months	[1][2]
	-20°C	1 month	[1][2][3]

Table 2: Solubility of **Zotizalkib**

Solvent	Concentration	Notes	Citations
DMSO	~62.5 mg/mL (~139.7 mM)	-	[1]
DMSO	25 mg/mL (55.88 mM)	Ultrasonic and warming to 60°C may be needed. Use newly opened DMSO as it is hygroscopic.	[2]

Table 3: In Vitro Metabolic Stability of **Zotizalkib** in Human Liver Microsomes

Parameter	Value	Unit
Half-life (t _{1/2})	15.79	min
Intrinsic Clearance (Cl _{int})	51.35	mL/min/kg

Experimental Protocols

Protocol 1: In Vitro Metabolic Stability Assessment using UHPLC-MS/MS

This protocol is based on a published method for determining the metabolic stability of **Zotizalkib** in human liver microsomes.[5]

1. Incubation:

- Prepare an incubation mixture containing **Zotizalkib**, human liver microsomes, and a NADPH-generating system in a phosphate buffer.
- Incubate at 37°C.
- Collect samples at various time points (e.g., 0, 5, 10, 15, 30 minutes).
- Terminate the reaction by adding a quenching solvent (e.g., ice-cold acetonitrile).

2. Sample Preparation:

- Centrifuge the quenched samples to precipitate proteins.
- Collect the supernatant for analysis.

3. UHPLC-MS/MS Analysis:

- Chromatographic System: Agilent C8 column (Eclipse Plus).[5]
- Mobile Phase: Isocratic elution (specific components and ratio to be optimized).
- Flow Rate: To be optimized for best separation.
- Injection Volume: To be optimized.
- Mass Spectrometry: Tandem mass spectrometry (MS/MS) for detection.
- Linear Range: The method was validated for a concentration range of 1-3000 ng/mL.[5]

4. Data Analysis:

- Plot the natural logarithm of the remaining **Zotizalkib** concentration against time.
- Calculate the elimination rate constant (k) from the slope of the linear regression.
- Calculate the half-life ($t_{1/2}$) using the formula: $t_{1/2} = 0.693 / k$.
- Calculate intrinsic clearance (Cl_{int}).

Protocol 2: General Protocol for Stability-Indicating HPLC Method Development

This is a general protocol for developing a stability-indicating HPLC method for **Zotizalkib**, as specific validated methods are not publicly available.

1. Forced Degradation Studies:

- Expose **Zotizalkib** to various stress conditions to induce degradation:
- Acidic: 0.1 N HCl at 60°C
- Basic: 0.1 N NaOH at 60°C
- Oxidative: 3% H₂O₂ at room temperature
- Thermal: 80°C
- Photolytic: Expose to UV light (e.g., 254 nm) and visible light
- Analyze samples at different time points to achieve 5-20% degradation.

2. HPLC Method Development:

- Column: A C18 column is a common starting point for small molecules.
- Mobile Phase: A mixture of an aqueous buffer (e.g., phosphate or acetate) and an organic solvent (e.g., acetonitrile or methanol).
- Elution: Start with a gradient elution to separate the parent compound from potential degradation products.
- Detection: Use a UV detector at a wavelength where **Zotizalkib** has maximum absorbance.

- Method Validation: Validate the developed method according to ICH guidelines for specificity, linearity, accuracy, precision, and robustness.

Troubleshooting Guide

Issue: Unexpected peaks are observed in the chromatogram.

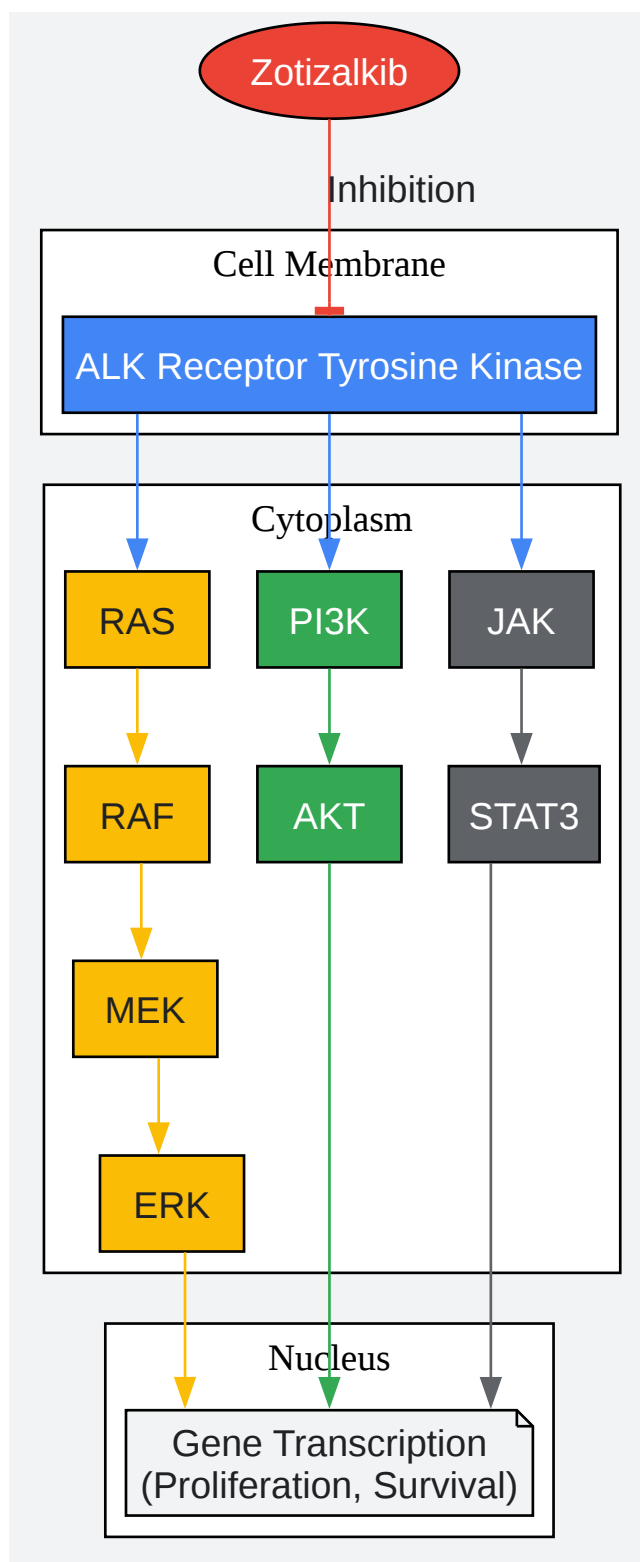
- Possible Cause 1: Degradation of **Zotizalkib**.
 - Troubleshooting:
 - Compare the chromatogram to a freshly prepared standard to confirm if the extra peaks are degradation products.
 - Review the storage and handling of the sample. Was it exposed to light, high temperatures, or incompatible solvents?
 - If degradation is suspected, perform forced degradation studies to identify the retention times of potential degradation products.
- Possible Cause 2: Contamination.
 - Troubleshooting:
 - Analyze a blank (solvent) injection to check for contamination from the solvent or system.
 - Ensure all glassware and equipment are clean.
 - Use high-purity solvents and reagents.

Issue: Poor peak shape or resolution.

- Possible Cause 1: Inappropriate mobile phase or column.
 - Troubleshooting:
 - Adjust the pH of the mobile phase.

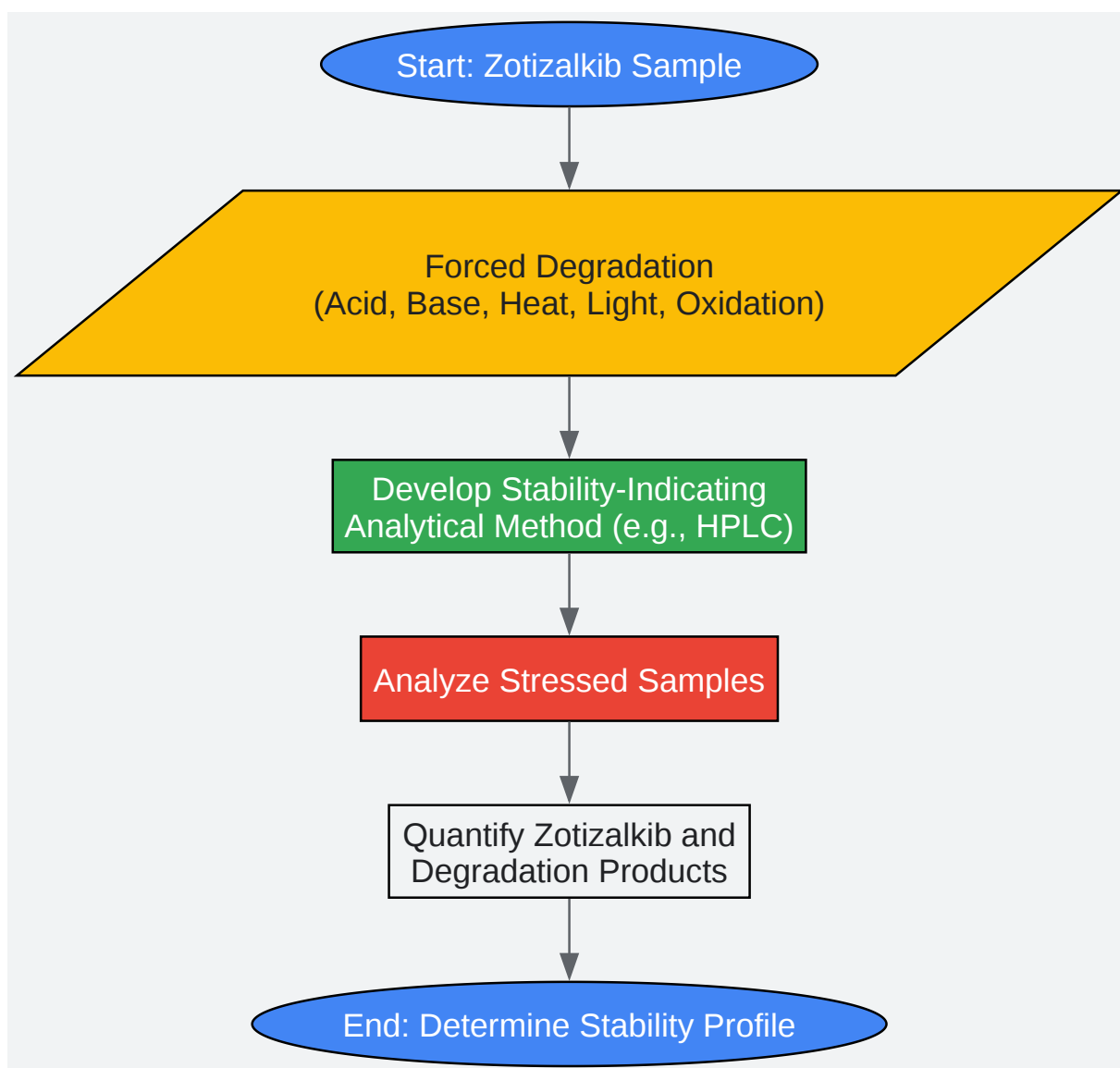
- Vary the organic solvent composition.
- Try a different column chemistry (e.g., C8, phenyl-hexyl).
- Possible Cause 2: Column overload.
 - Troubleshooting:
 - Reduce the concentration of the injected sample.
 - Decrease the injection volume.

Visualizations



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Caption: ALK signaling pathway and the inhibitory action of **Zotizalkib**.



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Caption: General workflow for assessing the stability of a compound.

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